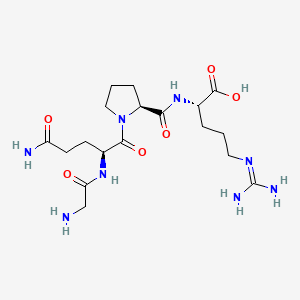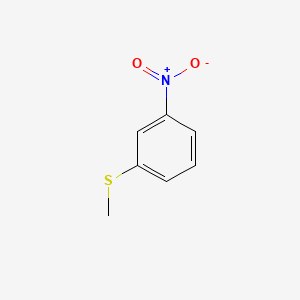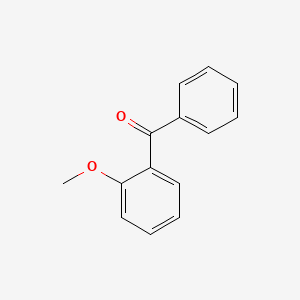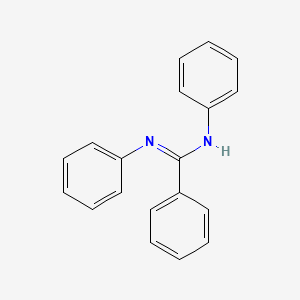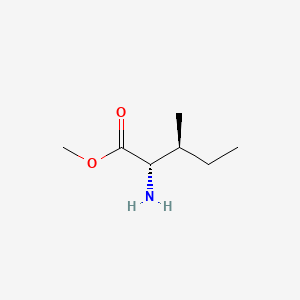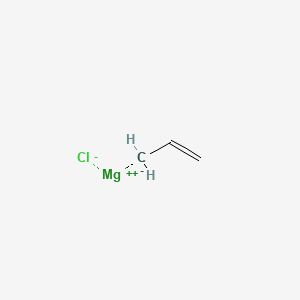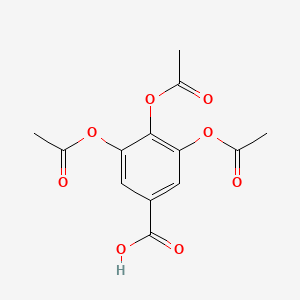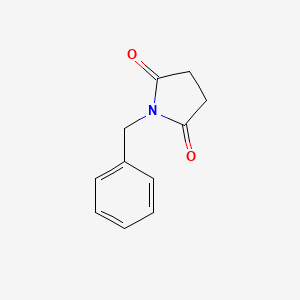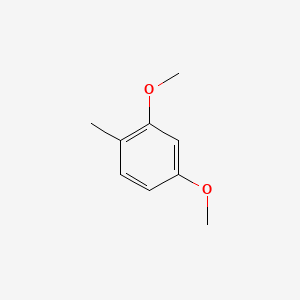
2,4-二甲氧基甲苯
描述
2,4-Dimethoxytoluene (2,4-DMT) is an aromatic organic compound with a molecular formula of C8H10O2. It is an isomer of the 3,4-dimethoxytoluene and is a colorless liquid with a sweet, pungent odor. 2,4-DMT is a versatile compound with a variety of applications in the fields of organic synthesis, medicinal chemistry, and biochemistry. It is used as a reagent, intermediate, or catalyst in a variety of organic reactions.
科学研究应用
合成应用
2,4-二甲氧基甲苯在各种合成过程中被使用。一个显著的应用是在合成3,4-二甲氧基-邻甲苯甲酸中。这个过程从2,3-二甲氧基苯甲醛开始,涉及催化还原生成二甲氧基甲苯,然后进行溴化等步骤 (Connolly et al., 2004)。另一个例子是利用金属/溴化物催化剂对3,4-二甲氧基甲苯进行空气氧化,产生苯甲醛和羧酸,展示了不寻常的反应现象,如氧反应的两相速率 (Partenheimer, 2004)。
植物生长调节
在农业科学中,2,4-二甲氧基甲苯衍生物,如6,7-二甲氧基-4-羟基异香豆酮-3-酮,已被合成并研究其对植物生长的影响,特别是在烟草中。这种化合物抑制了植物的营养生长,而不影响蛋白质水平或色素等发育模式 (Bianchi et al., 2004)。
分析和生化研究
2,4-二甲氧基甲苯在分析化学和生物化学中备受关注。研究重点放在了理解类似3,4-二甲氧基甲苯在木质素过氧化物酶氧化过程中的阳离子自由基的稳定性上,这对于理解木质素在木材中的酶解过程具有重要意义 (Joshi & Gold, 1996)。此外,已经研究了其质谱特性,以了解碎裂反应,这对于在识别化学结构方面的分析应用至关重要 (Florêncio等,1977)。
环境研究
在环境科学中,已经研究了相关化合物,如2,4-二硝基甲苯,在海洋沉积物中的生物转化和降解。这项研究为了解这些化合物在水生环境中的自然衰减过程提供了见解 (Yang et al., 2008)。
作用机制
Target of Action
This compound is a derivative of toluene, which is known to have various effects on the central nervous system, but the specific targets and roles of 2,4-Dimethoxytoluene remain to be elucidated .
Mode of Action
As a derivative of toluene, it may share some of toluene’s properties, such as its lipophilic nature, which allows it to cross biological membranes and potentially exert effects on various cellular processes .
Biochemical Pathways
Research on similar compounds suggests that it may be involved in the methylation of precursor molecules
Pharmacokinetics
Given its structural similarity to toluene, it may share some of its pharmacokinetic properties, such as rapid absorption and distribution due to its lipophilic nature .
安全和危害
未来方向
生化分析
Biochemical Properties
2,4-Dimethoxytoluene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The methoxy groups on the benzene ring can undergo oxidation reactions, leading to the formation of reactive intermediates. These intermediates can further interact with other biomolecules, potentially leading to modifications in their structure and function.
Cellular Effects
The effects of 2,4-Dimethoxytoluene on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving oxidative stress responses . The compound can induce the expression of genes associated with detoxification processes, such as those encoding for glutathione S-transferases. Additionally, 2,4-Dimethoxytoluene can affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites.
Molecular Mechanism
At the molecular level, 2,4-Dimethoxytoluene exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to cytochrome P450 enzymes, leading to their activation or inhibition . This interaction can result in the production of reactive oxygen species (ROS), which can cause oxidative damage to cellular components. Additionally, 2,4-Dimethoxytoluene can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4-Dimethoxytoluene can change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or high temperatures . Long-term exposure to 2,4-Dimethoxytoluene has been associated with alterations in cellular function, including changes in cell proliferation and apoptosis rates. These effects are often studied in in vitro and in vivo models to understand the compound’s long-term impact on cellular health.
Dosage Effects in Animal Models
The effects of 2,4-Dimethoxytoluene vary with different dosages in animal models. At low doses, the compound may have minimal impact on physiological processes. At higher doses, it can induce toxic effects, including liver and kidney damage . Studies have shown that there is a threshold dose above which the adverse effects become significant. These findings are crucial for determining safe exposure levels and understanding the compound’s potential risks.
Metabolic Pathways
2,4-Dimethoxytoluene is involved in several metabolic pathways, primarily those related to its oxidation and conjugation . The compound is metabolized by cytochrome P450 enzymes to form hydroxylated derivatives, which can then be conjugated with glucuronic acid or sulfate. These conjugates are more water-soluble and can be excreted from the body. The metabolic flux of 2,4-Dimethoxytoluene can influence the levels of other metabolites, potentially affecting overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, 2,4-Dimethoxytoluene is transported and distributed through passive diffusion and active transport mechanisms . The compound can interact with specific transporters and binding proteins, which facilitate its movement across cellular membranes. The distribution of 2,4-Dimethoxytoluene within tissues can affect its localization and accumulation, influencing its biological activity and potential toxicity.
Subcellular Localization
The subcellular localization of 2,4-Dimethoxytoluene is influenced by its chemical properties and interactions with cellular components . The compound can be found in various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. Post-translational modifications and targeting signals can direct 2,4-Dimethoxytoluene to specific organelles, where it can exert its effects on cellular function and metabolism.
属性
IUPAC Name |
2,4-dimethoxy-1-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-7-4-5-8(10-2)6-9(7)11-3/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSNMRWURXNWCGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70191474 | |
| Record name | Benzene, 2,4-dimethoxy-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70191474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38064-90-3 | |
| Record name | 2,4-Dimethoxytoluene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38064-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 2,4-dimethoxy-1-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038064903 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 38064-90-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72351 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 2,4-dimethoxy-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70191474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



